molecular formula C9H9N5S B3059327 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 98010-71-0

4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3059327
CAS No.: 98010-71-0
M. Wt: 219.27 g/mol
InChI Key: MMLSOLMKEDLYOV-UHFFFAOYSA-N
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Description

4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyrazine moiety and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a condensation reaction with suitable pyrazine derivatives.

    Addition of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyrazine ring can undergo reduction to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as an antimicrobial, antifungal, and anticancer agent in preliminary studies.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrazine rings allow for strong binding interactions, while the thiol group can form covalent bonds with target proteins. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(prop-2-en-1-yl)-5-(pyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(prop-2-en-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.

Biological Activity

4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, incorporating a triazole ring fused with a pyrazine moiety and a thiol group, enables diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole and pyrazine rings facilitate strong binding interactions, while the thiol group can form covalent bonds with target proteins. This mechanism allows the compound to modulate several biochemical pathways, leading to its observed effects in antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit a broad spectrum of antimicrobial activity. In particular, studies indicate that this compound shows promising results against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) for these activities range between 31.25 to 125 μg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, certain derivatives exhibited selective cytotoxicity. Notably, compounds derived from this compound demonstrated enhanced potency against melanoma cells compared to other cancer types .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound is critical for understanding its biological efficacy. Variations in substituents on the sulfur atom and other positions on the triazole ring significantly influence its antimicrobial and anticancer activities. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinity to target proteins .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses distinct advantages over similar triazole derivatives due to its unique pyrazine moiety. This structural feature contributes to different electronic and steric properties that may enhance its biological reactivity and specificity .

Compound NameStructureAntimicrobial Activity (MIC μg/mL)Anticancer Activity
This compoundStructure31.25 - 125High against melanoma
4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiolStructureNot specifiedModerate
4-(prop-2-en-1-y)-5-(pyrimidin-2-y)-4H-1,2,4-triazole-3-thiolStructureNot specifiedLow

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, various derivatives of triazole thiols were synthesized and tested for antimicrobial efficacy. The study found that the compound exhibited significant activity against resistant strains of Staphylococcus aureus, highlighting its potential for development into a therapeutic agent .

Case Study 2: Anticancer Properties
Another research project focused on evaluating the cytotoxic effects of this compound against pancreatic carcinoma cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .

Properties

IUPAC Name

4-prop-2-enyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S/c1-2-5-14-8(12-13-9(14)15)7-6-10-3-4-11-7/h2-4,6H,1,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSOLMKEDLYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361615
Record name SBB040395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98010-71-0
Record name SBB040395
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

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